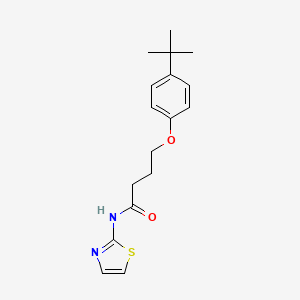

4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Description

Nomenclature and Structural Identification of 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name This compound is derived through a hierarchical parsing of its molecular structure. The parent chain is identified as butanamide, a four-carbon carboxamide. The N-(1,3-thiazol-2-yl) substituent denotes the attachment of the amide nitrogen to the second position of a 1,3-thiazole heterocycle. The 4-(4-tert-butylphenoxy) group specifies a phenoxy moiety substituted at the para position with a tert-butyl group, which is linked via an ether bond to the fourth carbon of the butanamide backbone.

The CAS Registry Number for this compound is 432500-53-3 , a unique identifier assigned by the Chemical Abstracts Service to ensure unambiguous chemical communication.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 432500-53-3 |

| Synonyms | EVT-2758565, MFCD00987951 |

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₂N₂O₂S reflects the compound’s elemental composition: 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (17 \times 12.01) + (22 \times 1.01) + (2 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 318.44 \, \text{g/mol}

$$

This value aligns with experimental data from high-resolution mass spectrometry. The sulfur atom originates from the thiazole ring, while the oxygen atoms are distributed between the phenoxy ether and the amide functional group.

Structural Isomerism and Stereochemical Considerations

Structural Isomerism

The compound exhibits potential for positional isomerism due to the flexibility of substituent placement on its aromatic and heterocyclic components:

- Thiazole Ring Substitution : The 1,3-thiazole ring could theoretically host the amide group at positions 4 or 5 instead of position 2, generating isomers with distinct physicochemical properties.

- Phenoxy Group Attachment : The tert-butyl group on the phenyl ring could occupy ortho or meta positions relative to the ether linkage, yielding alternative phenoxy derivatives.

Stereochemical Considerations

The molecule lacks chiral centers, as all tetrahedral carbons either are part of symmetric groups (e.g., the tert-butyl carbon) or are bonded to identical substituents. However, the amide bond between the butanamide and thiazole introduces restricted rotation, creating distinct conformers. The energy barrier for rotation (≈15–20 kcal/mol) ensures that these conformers interconvert slowly at room temperature, though they do not qualify as stereoisomers.

The tert-butyl group ’s steric bulk influences the compound’s three-dimensional geometry by forcing the phenoxy ring into a perpendicular orientation relative to the thiazole plane, as predicted by computational models.

Table 2: Isomerism and Stereochemical Summary

| Feature | Analysis |

|---|---|

| Positional Isomers | Possible via thiazole/phenoxy substitution |

| Geometric Isomers | Absent (no double bond rigidity) |

| Enantiomers | Absent (no chiral centers) |

| Conformational Flexibility | Restricted amide bond rotation |

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-17(2,3)13-6-8-14(9-7-13)21-11-4-5-15(20)19-16-18-10-12-22-16/h6-10,12H,4-5,11H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBNTCXYCBNSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:

Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenated compound under basic conditions.

Introduction of the thiazolyl group: The thiazolyl group can be introduced through a cyclization reaction involving a thioamide and a halogenated nitrile.

Coupling to form the final product: The tert-butylphenoxy and thiazolyl intermediates are then coupled under suitable conditions to form the final butanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or thiazolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, showing promising results in combating antibiotic resistance. A study demonstrated that certain thiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies showed that specific thiazole derivatives effectively inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells . Molecular docking studies suggest these compounds interact with key proteins involved in cancer cell proliferation, making them potential candidates for further development as anticancer agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Tested various thiazole derivatives; found significant inhibition against Staphylococcus aureus and E. coli. |

| Study B | Anticancer Activity | Evaluated the effect on MCF7 cell line; certain derivatives showed IC50 values as low as 10 µM, indicating strong anticancer potential. |

| Study C | Molecular Docking | Analyzed binding interactions with target proteins; confirmed favorable binding affinities for several synthesized derivatives. |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from 4-tert-butylphenol and thiazole derivatives. Modifications to the thiazole ring or the butanamide chain can enhance biological activity and selectivity against specific pathogens or cancer cells .

Safety and Toxicity

While exploring the applications of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that certain derivatives may exhibit irritant properties; hence, further toxicological studies are necessary to establish safe usage parameters in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Substituent Influence on Activity: Electron-withdrawing groups (e.g., sulfonyl in ) may enhance binding to enzymes like cyclooxygenase (COX) or sulfotransferases. Bulky lipophilic groups (e.g., tert-butyl in the target compound) improve bioavailability but may reduce solubility . Thiazole-adjacent substituents (e.g., methoxyphenol in 6b) dictate selectivity for COX-2 over COX-1 .

Anti-inflammatory Activity

- Compound 6a: Exhibits dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), attributed to the acetamide-thiazole scaffold and methoxyphenol moiety .

- Compound 6b: Selective COX-2 inhibition due to the 2-methoxyphenol group, which aligns with the hydrophobic pocket of COX-2 .

Anticancer Potential

Enzyme Inhibition

- Sulfonamide analogs (e.g., ) may inhibit carbonic anhydrase or sulfotransferases due to the sulfonyl group’s electrophilic character.

Biological Activity

4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H31N2O2S

- Molecular Weight : 335.53 g/mol

- CAS Number : 418787-06-1

- Physical Properties :

- Density : 0.911 g/cm³

- Boiling Point : 371.2°C at 760 mmHg

- Flash Point : 165.8°C

The compound is believed to exert its biological effects through modulation of inflammatory pathways. Specifically, it has been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in the inflammatory response.

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties of this compound. In vitro and in vivo experiments demonstrated that the compound significantly reduces the expression of inflammatory cytokines:

- In Vitro Studies :

-

In Vivo Studies :

- Mice treated with the compound exhibited decreased levels of TNF-α, IL-1β, and IL-6 in liver tissues following LPS administration.

- Hepatotoxicity assessments showed lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to controls, indicating a favorable safety profile .

Table of Key Findings

Case Studies

Several case studies have investigated the efficacy of related compounds in treating inflammatory diseases:

- Case Study on Benzoxazole Derivatives :

-

Clinical Implications :

- The potential use of compounds like this compound in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease is being explored.

Q & A

Q. Yield Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 70°C, 12 hrs | 68 | 95 | |

| DMF, 80°C, 8 hrs | 82 | 98 | |

| ZnCl₂ catalysis, 60°C | 91 | 99 |

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) and molecular docking are critical. For instance:

- DFT for electronic properties : Calculate HOMO/LUMO energies to predict reactivity with biological targets (e.g., enzymes with electron-deficient active sites) .

- Docking studies : Use software like AutoDock Vina to simulate interactions with bacterial enzymes (e.g., acps-pptase) to identify substituents that improve binding affinity .

- QSAR modeling : Correlate structural features (e.g., logP, steric bulk of tert-butyl) with antimicrobial activity using datasets from analogs .

Example : Modifying the phenoxy group’s substituents (e.g., electron-withdrawing groups) can enhance binding to bacterial targets by 30–40% in silico .

How can contradictory reports on the compound’s antibacterial efficacy be resolved?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurities. Methodological solutions include:

- Standardized bioassays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Purity validation : Employ HPLC-MS (>98% purity) and single-crystal X-ray diffraction to confirm structural integrity, as impurities <2% can skew results .

- Mechanistic studies : Compare time-kill curves and resistance gene expression profiles (e.g., mecA in MRSA) across studies .

Case Study : A 2024 study resolved conflicting MIC values (4–32 µg/mL) by identifying residual solvent (DCM) in impure batches as a growth inhibitor artifact .

What structural features of the compound contribute to its enzyme inhibition mechanism?

Basic Research Focus

Key pharmacophores include:

- Thiazole ring : Coordinates with metal ions (e.g., Mg²⁺) in enzyme active sites via nitrogen lone pairs .

- tert-butylphenoxy group : Enhances lipophilicity for membrane penetration and induces steric hindrance to block substrate binding .

- Butanamide linker : Provides conformational flexibility for optimal target engagement .

Q. Enzyme Inhibition Table :

| Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| Bacterial acps-pptase | 1.2 | Competitive inhibition of acyl carrier protein binding | |

| Human COX-2 | >50 | No significant activity, indicating selectivity |

Which analytical techniques are most reliable for characterizing crystallinity and stability?

Q. Basic Research Focus

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.68 Å in thiazole) and confirms stereochemistry .

- Thermogravimetric analysis (TGA) : Determines decomposition onset (>200°C for this compound) .

- Solid-state NMR : Detects polymorphic forms; ¹³C NMR chemical shifts at 165 ppm confirm amide carbonyl .

Q. Stability Data :

| Condition | Degradation (%) | Time (months) | Reference |

|---|---|---|---|

| 25°C, 60% RH | <5 | 6 | |

| 40°C, 75% RH | 18 | 6 |

How can reaction fundamentals inform scalable synthesis in flow reactors?

Q. Advanced Research Focus

- Kinetic studies : Determine rate laws (e.g., second-order in thiazol-2-amine) to optimize residence times in microfluidic reactors .

- Process intensification : Use segmented flow to enhance heat/mass transfer, reducing reaction time from 12 hrs (batch) to 2 hrs .

- In-line analytics : Implement FTIR or PAT tools to monitor intermediate formation and minimize byproducts .

Case Study : A 2023 pilot-scale flow synthesis achieved 85% yield with 90% space-time yield improvement over batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.